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molecular formula C11H21NOS B1669397 Cycloate CAS No. 1134-23-2

Cycloate

Cat. No. B1669397
M. Wt: 215.36 g/mol
InChI Key: DFCAFRGABIXSDS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US03953427

Procedure details

The procedure described in Example 4 is repeated but an equivalent amount of O-ethyl N-ethyl-N-cyclohexyl-thiocarbamate is substituted for O-propyl N,N-dipropyl-thiocarbamate. The title compound is obtaned with a yield of 80 %; b.p.: 142°-145°C/9 Hgmm., nD30 = 1.5049.
Name
O-ethyl N-ethyl-N-cyclohexyl-thiocarbamate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
O-propyl N,N-dipropyl-thiocarbamate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
80%

Identifiers

REACTION_CXSMILES
[CH2:1]([N:3]([CH:9]1[CH2:14][CH2:13][CH2:12][CH2:11][CH2:10]1)[C:4](=[S:8])[O:5]CC)[CH3:2].[CH2:15](N(CCC)C(=S)OCCC)[CH2:16]C>>[CH2:1]([N:3]([CH:9]1[CH2:10][CH2:11][CH2:12][CH2:13][CH2:14]1)[C:4](=[O:8])[S:5][CH2:15][CH3:16])[CH3:2]

Inputs

Step One
Name
O-ethyl N-ethyl-N-cyclohexyl-thiocarbamate
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)N(C(OCC)=S)C1CCCCC1
Step Two
Name
O-propyl N,N-dipropyl-thiocarbamate
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CC)N(C(OCCC)=S)CCC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C(C)N(C(SCC)=O)C1CCCCC1
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 80%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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